molecular formula C15H17N3 B12683980 (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone CAS No. 6317-69-7

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone

Cat. No.: B12683980
CAS No.: 6317-69-7
M. Wt: 239.32 g/mol
InChI Key: ILHLDKIEVVAISL-ICFOKQHNSA-N
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Description

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C15H17N3. It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hydrazone linkage connecting it to another phenyl ring. This compound has various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone typically involves the condensation of 4-(dimethylamino)benzaldehyde with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

6317-69-7

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(Z)-C-phenylcarbonohydrazonoyl]aniline

InChI

InChI=1S/C15H17N3/c1-18(2)14-10-8-13(9-11-14)15(17-16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3/b17-15-

InChI Key

ILHLDKIEVVAISL-ICFOKQHNSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2

Origin of Product

United States

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